![molecular formula C9H9Cl2N3O B2405843 [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride CAS No. 1228880-21-4](/img/structure/B2405843.png)
[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride
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Overview
Description
“[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride” is a heterocyclic compound . It is related to other compounds such as “(S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride” and “3-(2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)ethylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amine”, which have shown excellent activity against Staphylococcus aureus and Escherichia coli strains .
Synthesis Analysis
The synthesis of similar compounds involves multiple steps. For instance, the synthesis of “5-(4-Chlorophenyl)-N-p-tolyl-1,3,4-thiadiazole-2-sulfonamide” starts from 4-chlorobenzoic acid and involves esterification, hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and finally, nucleophilic attack of the amines .Molecular Structure Analysis
The molecular structure of “[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride” is characterized by a five-membered oxadiazole ring attached to a 4-chlorophenyl group . The oxadiazole ring contains two carbon atoms, one oxygen atom, and two nitrogen atoms .Scientific Research Applications
Antiviral Activity
The synthesis of this compound involves a six-step process starting from 4-chlorobenzoic acid. Researchers have investigated its antiviral properties, particularly against the tobacco mosaic virus (TMV) . Notably, compounds 7b and 7i demonstrated certain anti-TMV activity.
Medicinal Chemistry
Sulfonamide derivatives, including this compound, have been associated with antibiotic revolution in medicine. Their wide range of biological activities makes them intriguing candidates for drug development . Further exploration could reveal potential applications in treating various diseases.
Agricultural Applications
While sulfonamide derivatives are primarily studied for medicinal purposes, they’ve also shown promise in agriculture. Some derivatives possess herbicidal properties, making them relevant for crop protection . Investigating the effects of this compound on plant health and growth could be valuable.
Bioactivity Beyond Antiviral Effects
1,3,4-Thiadiazoles, a class of compounds related to this molecule, exhibit diverse bioactivities. These include anticonvulsant, antifungal, and antibacterial properties . Researchers might explore its potential in these areas or investigate novel applications.
Mechanism of Action
Target of Action
Similar oxadiazole derivatives have been found to inhibit egfr and erbb2 receptors . These receptors play a crucial role in cell signaling pathways that regulate cell growth and differentiation .
Mode of Action
It’s suggested that the activities of similar oxadiazole derivatives can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This interaction with its targets could lead to changes in the cellular processes controlled by these targets.
Biochemical Pathways
The inhibition of egfr and erbb2 receptors by similar compounds can affect various cellular pathways, including the mapk, pi3k/akt, and jak/stat signaling pathways . These pathways are involved in cell proliferation, survival, and differentiation.
Result of Action
Similar oxadiazole derivatives have been found to induce apoptosis and resist the cell cycle at the g2/m phase, thereby inhibiting the growth of certain cancer cells .
properties
IUPAC Name |
[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O.ClH/c10-7-3-1-6(2-4-7)9-13-12-8(5-11)14-9;/h1-4H,5,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMLOZOANYHZOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CN)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride |
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